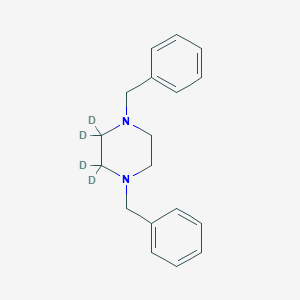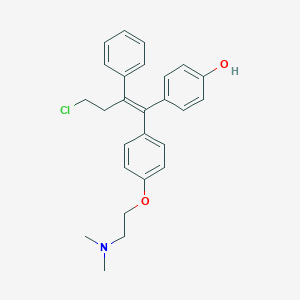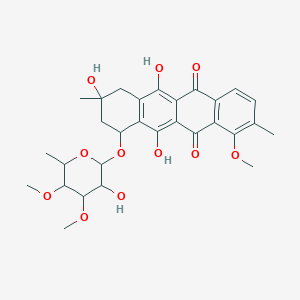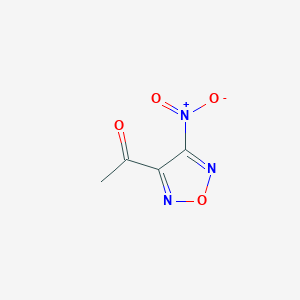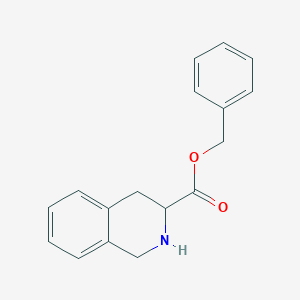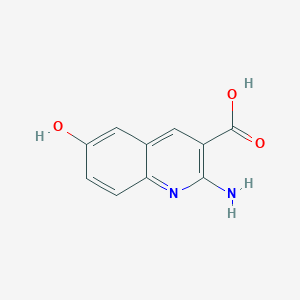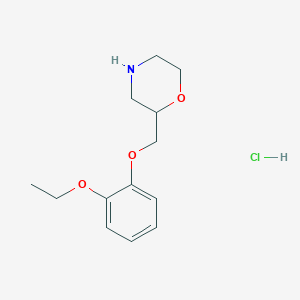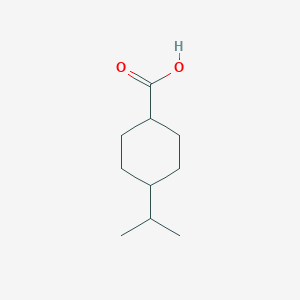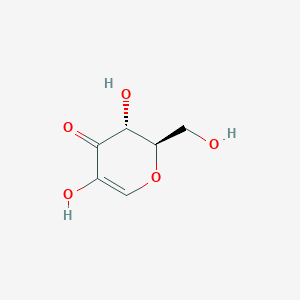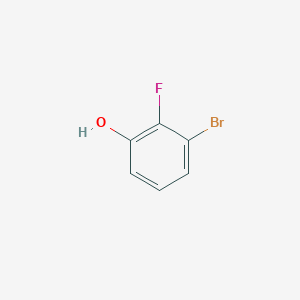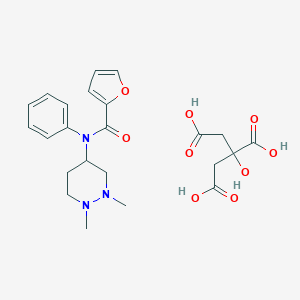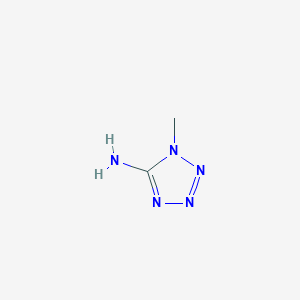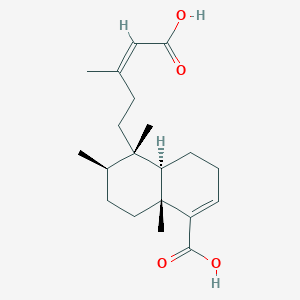
Glutinic acid(diterpene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutinic acid is a diterpene compound that is found in various plant species, including the genus Salvia. It has been studied extensively due to its potential therapeutic properties, particularly in the areas of cancer and inflammation.
作用机制
The mechanism of action of glutinic acid is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of enzymes involved in the production of reactive oxygen species. Glutinic acid has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
生化和生理效应
Glutinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to reduce the growth and metastasis of cancer cells. Glutinic acid has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using glutinic acid in lab experiments is that it is a natural compound that can be obtained from plant sources. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one limitation of using glutinic acid is that its purity and yield can vary depending on the method used for synthesis, which can affect the reproducibility of experiments.
未来方向
There are many potential future directions for research on glutinic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Glutinic acid has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthesis methods for glutinic acid that can improve its purity and yield, making it a more reliable compound for research. Finally, further studies are needed to fully understand the mechanism of action of glutinic acid and to identify potential side effects or interactions with other drugs.
Conclusion:
In summary, glutinic acid is a natural compound with potential therapeutic properties in the areas of cancer, inflammation, and cardiovascular disease. Its mechanism of action is not fully understood, but it has been shown to act through a variety of pathways. Glutinic acid has many advantages as a natural compound, but its purity and yield can vary depending on the synthesis method used. Further research is needed to fully understand the potential of glutinic acid as a therapeutic agent and to identify new directions for research.
合成方法
Glutinic acid can be synthesized from the plant Salvia miltiorrhiza using a variety of methods, including steam distillation, Soxhlet extraction, and column chromatography. The purity and yield of the compound can vary depending on the method used, but high-quality glutinic acid can be obtained using these techniques.
科学研究应用
Glutinic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as antioxidant and neuroprotective properties. Studies have also suggested that glutinic acid may have potential as a treatment for cardiovascular disease, liver disease, and diabetes.
属性
CAS 编号 |
146985-82-2 |
|---|---|
产品名称 |
Glutinic acid(diterpene) |
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1 |
InChI 键 |
FMWSHZRIJXQMOO-RUJIAIRVSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
规范 SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
同义词 |
glutinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




